Benzenesulfinic acid
Overview
Description
Benzenesulfinic acid is an organosulfur compound with the chemical formula C₆H₆O₂S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis.
Mechanism of Action
Target of Action
The primary target of Benzenesulfinic acid is the Oxysterols receptor LXR-beta . This receptor is a part of the nuclear receptor family of transcription factors and plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
It is known that the compound interacts with the oxysterols receptor lxr-beta . The interaction between the compound and its target may lead to changes in the receptor’s activity, potentially influencing the regulation of cholesterol, fatty acid, and glucose homeostasis .
Biochemical Pathways
Given its interaction with the oxysterols receptor lxr-beta, it can be inferred that the compound may influence pathways related to cholesterol, fatty acid, and glucose metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Its interaction with the oxysterols receptor lxr-beta suggests that it may influence the regulation of cholesterol, fatty acid, and glucose homeostasis .
Preparation Methods
Benzenesulfinic acid can be synthesized through several methods:
Oxidation of Thiols: One common method involves the oxidation of thiols using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction of Sulfonyl Chlorides: Another method includes the reduction of sulfonyl chlorides using reducing agents like zinc dust in the presence of hydrochloric acid.
Industrial Production: Industrially, this compound is often produced by the reaction of benzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions.
Chemical Reactions Analysis
Benzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzenesulfonic acid using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to thiophenol using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
Benzenesulfinic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and other advanced materials.
Biological Research: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Comparison with Similar Compounds
Benzenesulfinic acid can be compared with other sulfinic acids and sulfonic acids:
Phenylsulfinic Acid: Similar to this compound but with different reactivity and applications.
Benzenesulfonic Acid: While benzenesulfonic acid is a strong acid and widely used in detergents and surfactants, this compound is more commonly used as an intermediate in organic synthesis.
Toluenesulfinic Acid: Another similar compound with applications in organic synthesis and material science.
This compound stands out due to its unique reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210797 | |
Record name | Benzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-41-7 | |
Record name | Benzenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZENESULFINIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9560D97PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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